UKTT15

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

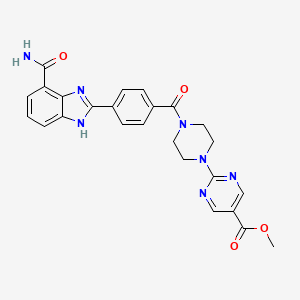

C25H23N7O4 |

|---|---|

分子量 |

485.5 g/mol |

IUPAC名 |

methyl 2-[4-[4-(4-carbamoyl-1H-benzimidazol-2-yl)benzoyl]piperazin-1-yl]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C25H23N7O4/c1-36-24(35)17-13-27-25(28-14-17)32-11-9-31(10-12-32)23(34)16-7-5-15(6-8-16)22-29-19-4-2-3-18(21(26)33)20(19)30-22/h2-8,13-14H,9-12H2,1H3,(H2,26,33)(H,29,30) |

InChIキー |

ASPUHGRKEUIGTD-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5N4)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UKTT15

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UKTT15 is a novel, potent small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR). Unlike many clinically approved PARP inhibitors (PARPi) that primarily function through catalytic inhibition, this compound exerts its cytotoxic effects through a distinct and potent mechanism: allosteric trapping of PARP-1 at sites of DNA single-strand breaks (SSBs). This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Allosteric PARP-1 Trapping

This compound is classified as a Type I PARP inhibitor. Its primary mechanism of action is the allosteric retention of PARP-1 on damaged DNA.[1] This "trapping" of the PARP-1/DNA complex is a potent cytotoxic lesion that obstructs DNA replication and repair, leading to replication fork collapse and the formation of lethal double-strand breaks (DSBs), particularly in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[1]

The allosteric effect of this compound is structurally mediated by its unique interaction with the helical domain (HD) of PARP-1. This interaction induces a conformational change that strengthens the affinity of PARP-1 for DNA, effectively locking the enzyme onto the DNA break.[1] This enhanced trapping is independent of its catalytic inhibition potency. Notably, this compound demonstrates a significantly greater ability to trap PARP-1 compared to the Type III inhibitor veliparib, despite both compounds exhibiting similar low nanomolar IC50 values for catalytic inhibition.[1] This distinction underscores that the potent anti-tumor activity of this compound is driven by its trapping efficiency rather than just the inhibition of PAR synthesis.

Quantitative Data Summary

The efficacy of this compound is best understood through the comparative analysis of its catalytic inhibition and PARP-1 trapping potencies alongside other well-characterized PARP inhibitors.

| Compound | Type | Catalytic IC50 (nM) | Relative PARP-1 Trapping Potency |

| This compound | I (Allosteric Trapper) | 2.6 [1] | High [1] |

| Veliparib | III (Weak Trapper) | 1.5[1] | Low[2] |

| Talazoparib | II (Non-Allosteric Trapper) | ~0.6[3] | Very High[1] |

| Olaparib | II (Non-Allosteric Trapper) | ~0.4[3] | High[2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental logic associated with this compound's mechanism of action.

References

UKTT15: A Technical Guide to a Novel PARP-1 Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UKTT15, a potent and specific allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This compound represents a significant advancement in the field of PARP inhibitors due to its unique mechanism of action, which involves enhancing the trapping of PARP-1 on DNA at sites of single-strand breaks. This "trapping" mechanism is a critical aspect of its cytotoxic effect, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the principle of synthetic lethality. This document details the chemical properties, biological activity, mechanism of action, and experimental validation of this compound, serving as a vital resource for researchers in oncology and drug development.

Introduction to PARP-1 and Allosteric Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks (SSBs)[1]. Upon detecting a DNA break, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which in turn recruits other DNA repair factors[2]. Inhibition of PARP-1 has emerged as a successful therapeutic strategy for various cancers, particularly those with defects in homologous recombination repair[1].

PARP inhibitors (PARPi) can be classified into different types based on their impact on PARP-1 allostery.[3][4] Type I inhibitors, such as this compound, allosterically enhance PARP-1's affinity for DNA, leading to its retention on DNA breaks[3][4]. Type II inhibitors are allosterically neutral, while Type III inhibitors promote the release of PARP-1 from DNA[3][4][5]. The ability of a PARPi to "trap" PARP-1 on DNA is a key determinant of its cytotoxicity[3][6].

This compound was developed from the Type III inhibitor veliparib (B1684213) to possess this enhanced trapping capability.[3] This guide explores the molecular basis of this compound's allosteric mechanism and its implications for cancer therapy.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and effects.

| Parameter | Value | Cell Line/System | Notes | Reference |

| PARP-1 IC50 | 2.6 nM | Biochemical Assay | Potent enzymatic inhibition. | [1][3] |

| Veliparib IC50 | 1.5 nM | Biochemical Assay | For comparison; similar catalytic inhibition to this compound. | [3] |

| Increase in PARP-1 DNA Affinity | 3.5-fold | Fluorescence Polarization | Demonstrates allosteric effect on DNA binding. | [3] |

| Cellular PARylation Inhibition (IC50) | 5.8 nM | HeLa Cells | Effective inhibition of PAR synthesis in a cellular context. | [7] |

| Potentiation of Temozolomide (IC50) | 2.1 nM | BxPC-3 Cells | Enhances the cytotoxic effect of DNA-damaging agents. | [7] |

Mechanism of Action: Allosteric Trapping of PARP-1

This compound functions as a Type I allosteric inhibitor of PARP-1.[3] Unlike traditional PARP inhibitors that solely block the catalytic site, this compound's binding induces a conformational change in the PARP-1 enzyme that strengthens its interaction with DNA at the site of a break[1][3]. This trapping of the PARP-1-DNA complex is a highly cytotoxic event, as it obstructs DNA replication and repair, ultimately leading to cell death, especially in cancer cells with deficient DNA repair mechanisms.[1][3]

The structural basis for this allosteric effect lies in the interaction of this compound with the helical domain (HD) of PARP-1.[3][5] Crystal structures reveal that this compound makes contacts with the N-terminal portion of the HD's αF helix, a region not engaged by its parent compound, veliparib.[3][5] This interaction perturbs the HD, initiating an allosteric signal that propagates approximately 40 Å through the multi-domain PARP-1 protein to the DNA binding domains, culminating in increased DNA binding affinity.[3]

Signaling Pathway of this compound-Induced Cytotoxicity

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

PARP-1 Trapping Assay (Chromatin Fractionation)

This assay is crucial for demonstrating the ability of this compound to trap PARP-1 on DNA in a cellular context.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or a relevant cancer cell line) in appropriate culture dishes.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) or a vehicle control (DMSO) for a specified time.

-

Induce DNA damage by treating with an agent like 0.01% methyl methanesulfonate (B1217627) (MMS).[3]

-

-

Cell Lysis and Fractionation:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in a buffer containing a non-ionic detergent to separate the cytoplasmic fraction from the nuclear fraction.

-

Centrifuge to pellet the nuclei.

-

Extract the chromatin-bound proteins from the nuclear pellet using a high-salt buffer.

-

-

Western Blot Analysis:

-

Quantify the protein concentration in the chromatin-bound fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against PARP-1 and a loading control (e.g., histone H3).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

Quantify the band intensities to determine the amount of chromatin-bound PARP-1.

-

Cellular PARP-1 Residence Time Assay (Live-Cell Imaging)

This assay measures the duration for which PARP-1 remains at sites of DNA damage in living cells.

-

Cell Line and Transfection:

-

Live-Cell Imaging and Microirradiation:

-

Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

-

Treat the cells with different concentrations of this compound or a vehicle control.

-

Induce localized DNA damage in a specific region of the nucleus using a UV laser.[3]

-

Acquire time-lapse images of the GFP signal at the site of damage.

-

-

Data Analysis:

-

Measure the fluorescence intensity of PARP-1-GFP at the damage site over time.

-

Plot the intensity decay curve and calculate the residence half-life of PARP-1-GFP.

-

Fluorescence Polarization (FP) DNA Binding Assay

This biochemical assay directly measures the effect of this compound on the affinity of PARP-1 for DNA.

-

Reagents and Setup:

-

Purified recombinant human PARP-1 enzyme.

-

A fluorescently labeled DNA oligonucleotide probe that mimics a single-strand break.

-

Assay buffer.

-

-

Assay Procedure:

-

In a microplate, combine the PARP-1 enzyme, the fluorescent DNA probe, and varying concentrations of this compound or a control.

-

Incubate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of the samples using a plate reader.

-

-

Data Analysis:

-

An increase in fluorescence polarization indicates the binding of the larger PARP-1 protein to the small fluorescent DNA probe.

-

By performing a competition experiment or by direct titration, the dissociation constant (Kd) for the PARP-1-DNA interaction in the presence and absence of this compound can be determined.[3]

-

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological outcomes of PARP-1 inhibition and trapping.[1] Its distinct allosteric mechanism of action offers a unique strategy for targeting PARP-1, with significant therapeutic potential, particularly for cancers with defects in homologous recombination repair.[1][3] The ability to convert a Type III PARP inhibitor (veliparib) into a more potent Type I inhibitor (this compound) through structure-guided design highlights a promising avenue for the development of next-generation PARP inhibitors.[3] Future research should focus on the in vivo efficacy and safety profile of this compound and similar allosteric inhibitors to fully assess their clinical applicability. The principles learned from the development of this compound can be applied to create tunable PARP inhibitors for various clinical applications where either enhanced or reduced PARP-1 trapping is desired.[3]

Classification of PARP Inhibitors

Caption: Classification of PARP inhibitors based on their allosteric effects.

References

- 1. benchchem.com [benchchem.com]

- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical PARP inhibitors allosterically induce PARP2 retention on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Structural Basis of UKTT15-Mediated PARP-1 Trapping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors (PARPi) represent a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair. Their clinical efficacy is not solely dependent on catalytic inhibition but is strongly correlated with their ability to "trap" PARP-1 on DNA, converting a repairable single-strand break into a cytotoxic double-strand break during replication. UKTT15 is a novel PARP-1 inhibitor, developed as a structural derivative of the clinical inhibitor veliparib (B1684213). Unlike its predecessor, this compound exhibits a potent PARP-1 trapping mechanism. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of this compound-mediated PARP-1 trapping, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.

Introduction: The PARP Trapping Phenomenon

PARP-1 is a crucial enzyme in the DNA damage response (DDR) pathway, recognizing and binding to single-strand breaks (SSBs) to initiate their repair. Upon binding to damaged DNA, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary repair machinery. Following repair, auto-PARylation leads to the release of PARP-1 from the DNA.

PARP inhibitors function by competing with the native substrate NAD+ at the catalytic site. However, their cytotoxic potential is largely attributed to their ability to trap PARP-1 on the DNA. This trapped PARP-1-DNA complex is a significant steric hindrance to the replication fork, leading to its collapse and the formation of highly toxic double-strand breaks (DSBs). In cancer cells with compromised DSB repair pathways, such as those with BRCA1/2 mutations, these lesions cannot be efficiently repaired, resulting in synthetic lethality.[1]

This compound: A Type I Allosteric PARP-1 Inhibitor

PARP inhibitors can be classified based on their allosteric effects on the PARP-1 enzyme. This compound is classified as a Type I PARP inhibitor, which enhances the retention of PARP-1 on DNA breaks through an allosteric mechanism.[2][3] This is in contrast to its parent compound, veliparib, which is a Type III inhibitor that promotes the release of PARP-1 from DNA.[2][3]

The structural modifications in this compound compared to veliparib enable it to make additional contacts within the helical domain (HD) of PARP-1's catalytic domain.[2] This interaction induces a conformational change that is communicated from the NAD+ binding pocket to the DNA binding domains, strengthening the interaction between PARP-1 and the damaged DNA, thus "trapping" the enzyme.[2]

Chemical Structures

The chemical structures of veliparib and its derivative, this compound, are presented below. The extended structure of this compound is responsible for its unique allosteric properties.[2]

-

Veliparib: A benzimidazole-based PARP inhibitor.

-

This compound: A derivative of veliparib with additional chemical moieties designed to engage the helical domain of PARP-1.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of this compound with its parent compound, veliparib, and another potent PARP trapper, talazoparib (B560058).

Table 1: In Vitro Catalytic Inhibition of PARP-1

| Compound | IC50 (nM) | Notes |

| This compound | 2.6 | Similar catalytic inhibitory potency to veliparib.[3] |

| Veliparib | 1.5 | A potent catalytic inhibitor but a weak PARP trapper.[3] |

Table 2: Cellular PARP-1 Trapping and Cytotoxicity

| Compound | Cellular Trapping Potential | Cytotoxicity in BRCA-deficient cells | Notes |

| This compound | High | More efficient than veliparib | Demonstrates that allosteric retention on DNA contributes significantly to cellular trapping and cytotoxicity, independent of catalytic inhibition potency.[2] |

| Veliparib | Low | Less efficient than this compound | Primarily functions as a catalytic inhibitor with weak trapping ability.[2] |

| Talazoparib | Very High | Highly potent | Considered one of the most potent PARP trappers among clinical inhibitors, though its trapping is less dependent on strong allosteric retention.[2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of PARP-1 at a DNA single-strand break and the differential mechanisms of action of Type I (this compound) and Type III (veliparib) PARP inhibitors.

Caption: Differential effects of this compound and Veliparib on the PARP-1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the PARP-1 trapping ability of this compound are provided below.

Chromatin Fractionation Assay

This cell-based assay quantifies the amount of PARP-1 that is trapped on chromatin following inhibitor treatment.

Experimental Workflow:

Caption: Step-by-step workflow for the chromatin fractionation assay.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture human cancer cells (e.g., CAPAN-1 pancreatic cancer cells with BRCA2 mutation) in appropriate media.

-

Treat cells with varying concentrations of this compound, veliparib, or a positive control trapper like talazoparib (e.g., 1, 10, 25 µM) for a specified duration. Include a DMSO vehicle control.

-

To enhance the trapping signal, co-treat with a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for the final 30-60 minutes of inhibitor treatment.[2]

-

-

Chromatin Fractionation:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Perform subcellular fractionation using a commercial kit or a standard laboratory protocol. This typically involves sequential lysis steps:

-

Incubation in a hypotonic buffer to lyse the plasma membrane and release the cytoplasmic fraction.

-

Incubation of the nuclear pellet in a buffer to extract soluble nuclear proteins.

-

The remaining pellet contains the chromatin-bound proteins.

-

-

-

Western Blot Analysis:

-

Resuspend the chromatin pellet in a suitable lysis buffer containing DNase to solubilize the proteins.

-

Determine the protein concentration of each chromatin fraction using a BCA or similar protein assay.

-

Normalize the protein loading amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for PARP-1.

-

Probe the same membrane with a primary antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for PARP-1 and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the PARP-1 signal to the loading control signal for each lane.

-

Express the amount of trapped PARP-1 as a fold change relative to the vehicle-treated control.

-

Fluorescence Polarization (FP) DNA Competition Assay

This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP-1 from a fluorescently labeled DNA probe, thus assessing its retention capabilities.

Experimental Workflow:

References

UKTT15: A Novel Allosteric PARP1 Inhibitor for BRCA-Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The targeting of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of precision oncology, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. These mutations lead to a deficient homologous recombination (HR) DNA repair pathway, rendering cancer cells highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP in this context induces synthetic lethality, leading to the selective killing of cancer cells. UKTT15 is a novel and potent allosteric inhibitor of PARP1, demonstrating a distinct mechanism of action that enhances the trapping of PARP1 on DNA, thereby increasing its cytotoxic effects in BRCA-mutant cancer cells. This guide provides a comprehensive overview of this compound, its mechanism, efficacy, and the experimental protocols for its evaluation.

Mechanism of Action: Allosteric Inhibition and PARP1 Trapping

This compound is classified as a Type I PARP inhibitor (PARPi), which distinguishes it from many other clinical PARP inhibitors.[1] Unlike conventional PARP inhibitors that primarily function by competing with NAD+ at the catalytic site, this compound exerts its effect through an allosteric mechanism.[1][2] This allosteric modulation induces conformational changes in PARP1 that not only inhibit its catalytic activity but also enhance its retention on DNA breaks.[1][3] This "trapping" of PARP1 at the site of DNA damage creates a cytotoxic lesion that is particularly lethal to cancer cells with deficient HR repair pathways, such as those with BRCA1/2 mutations.[1][4]

The enhanced trapping ability of this compound is a key differentiator from Type III PARP inhibitors like veliparib, which can even promote the release of PARP-1 from DNA.[1] This increased retention of the PARP1-DNA complex by this compound is thought to be a major contributor to its enhanced potency in killing cancer cells.[1][3]

Signaling Pathway Perturbation

The primary signaling pathway targeted by this compound is the DNA Damage Response (DDR) pathway. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired through the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role.[2] When these SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with functional BRCA1 and BRCA2 proteins, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway.[5]

In BRCA-mutant cancer cells, the HR pathway is compromised. These cells become heavily reliant on PARP1-mediated repair of SSBs to maintain genomic integrity. By inhibiting PARP1 and, in the case of this compound, trapping it on the DNA, the repair of SSBs is prevented, leading to an accumulation of DSBs. With a deficient HR pathway, the cancer cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately apoptosis. This selective killing of BRCA-deficient cells by PARP inhibitors is known as synthetic lethality.[4]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in BRCA-mutant cancer cell lines from the foundational study by Zandarashvili et al. (2020).

Table 1: Effect of this compound on PARP-1 Affinity for DNA

| Compound | Fold Increase in PARP-1 Affinity for DNA |

| This compound | 3.5-fold |

Data derived from fluorescence polarization (FP) DNA binding assays.[1]

Table 2: Comparative Efficacy of this compound and Veliparib in BRCA-Mutant Cancer Cell Lines

| Cell Line | BRCA Mutation Status | Compound | Efficacy |

| CAPAN-1 | BRCA2 mutant | This compound | More efficient at killing cells than veliparib |

| SUM149-BRCA1mut | BRCA1 mutant | This compound | Achieved synthetic lethality at a lower concentration than veliparib |

Efficacy determined by cell survival experiments.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Fluorescence Polarization (FP) DNA Binding Assay

This assay is used to measure the affinity of PARP-1 for DNA in the presence and absence of an inhibitor.

Protocol:

-

Prepare a fluorescently labeled DNA probe: A single-stranded DNA (ssDNA) oligonucleotide with a 5' fluorescein (B123965) label is typically used.

-

Reaction setup: In a 96-well black plate, combine purified PARP-1 protein with the fluorescently labeled DNA probe in a suitable binding buffer.

-

Inhibitor addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

Data analysis: The increase in fluorescence polarization is proportional to the amount of PARP-1 bound to the DNA probe. The dissociation constant (KD) can be calculated by fitting the data to a binding curve.

Chromatin Fractionation Assay

This assay is used to assess the amount of PARP-1 "trapped" on chromatin in cells following treatment with an inhibitor and a DNA-damaging agent.

Protocol:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., CAPAN-1) in culture plates. Treat the cells with increasing concentrations of this compound, a comparator inhibitor (e.g., veliparib), or a vehicle control for a specified time.

-

DNA Damage Induction: Induce DNA damage by treating the cells with an agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for a short period.

-

Cell Lysis and Fractionation:

-

Lyse the cells in a buffer containing a mild detergent to release cytosolic proteins.

-

Centrifuge the lysate to pellet the nuclei.

-

Extract the soluble nuclear proteins from the pellet.

-

The remaining pellet contains the chromatin-bound proteins.

-

-

Protein Analysis:

-

Resuspend the chromatin pellet in a suitable buffer and sonicate to shear the DNA.

-

Quantify the protein concentration in the chromatin fraction.

-

Analyze the amount of PARP-1 in the chromatin fraction by Western blotting using an anti-PARP-1 antibody.

-

-

Data Analysis: An increase in the amount of PARP-1 in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP-1 trapping.

Cell Survival/Viability Assay (e.g., MTT or CellTiter-Glo)

These assays are used to determine the cytotoxic effect of this compound on cancer cell lines.

Protocol (MTT Assay Example):

-

Cell Seeding: Seed BRCA-mutant and wild-type cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be determined by plotting the viability data against the drug concentration.

Conclusion

This compound represents a significant advancement in the development of PARP inhibitors. Its unique allosteric mechanism of action, leading to enhanced PARP1 trapping, translates to increased potency and synthetic lethality in BRCA-mutant cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel PARP inhibitors. For researchers and drug development professionals, understanding the nuances of different PARP inhibitors, such as the allosteric trapping mechanism of this compound, is crucial for the continued development of more effective and targeted cancer therapies.

References

- 1. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6ntu - Crystal Structure of human PARP-1 ART domain bound to inhibitor UKTT-15 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

The Allosteric Modulator UKTT15: A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of UKTT15, a potent allosteric inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This compound is a derivative of the clinical PARP inhibitor veliparib (B1684213), rationally designed to enhance the trapping of PARP-1 at sites of DNA damage. This document details the synthetic chemistry, key quantitative data, and comprehensive experimental protocols for the assays used to characterize its unique mechanism of action. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific principles and methodologies discussed.

Discovery and Rationale

This compound was developed from the scaffold of veliparib, a first-generation PARP-1 inhibitor.[1] While veliparib effectively inhibits the catalytic activity of PARP-1, it is a weak "trapper" of the enzyme on DNA. The concept of "PARP trapping" is a critical driver of the cytotoxicity of PARP inhibitors (PARPis), especially in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription.

This compound was designed with the premise that introducing bulky substituents to the veliparib scaffold would engage the helical domain (HD) of PARP-1, a key regulatory domain. This engagement was hypothesized to induce an allosteric conformational change that would enhance the retention of PARP-1 on DNA breaks, thereby converting a weak trapper into a potent one.[1] this compound is classified as a Type I PARPi, which allosterically retains PARP-1 on DNA, in contrast to Type III inhibitors like veliparib that can promote its release.[2]

Synthesis of this compound

The synthesis of this compound (designated as compound 6 in the primary literature) is achieved through a multi-step process starting from the core benzimidazole-4-carboxamide scaffold of veliparib.[1]

Synthetic Scheme

The synthesis involves the coupling of a carboxy derivative of the benzimidazole (B57391) core with an appropriate amine.[1]

-

Step 1: Formation of the Carboxy Intermediate. The synthesis begins with the formation of a carboxylic acid derivative of the veliparib core. This is achieved by reacting 2-amino-1H-benzimidazole-4-carboxamide with either 4-formylbenzoic acid or 3-formylbenzoic acid in the presence of ammonium (B1175870) acetate (B1210297) in DMF at 100°C.[1]

-

Step 2: Amide Coupling. The resulting carboxylic acid intermediate is then coupled with methyl 6-(piperazin-1-yl)pyrimidine-4-carboxylate using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent and Diisopropylethylamine (DIPEA) in DMF.[1] This reaction proceeds overnight to yield this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to its parent compound, veliparib.

| Compound | PARP-1 IC50 (nM) | PARP-1 Trapping (fold increase over no inhibitor) | Cellular PARP-1 Residence Time at DNA Damage |

| Veliparib | 1.5 | Marginal Increase | Marginal Increase |

| This compound | 2.6 | Strong Retention | Comparable to Talazoparib (a potent trapper) |

Table 1: Biochemical and Cellular Activity of this compound and Veliparib.[2]

| Cell Line | Compound | Effect |

| CAPAN-1 (BRCA2 mutant) | This compound | More efficient killing than veliparib |

| SUM149PT-BRCA1mut | This compound | Kills at a lower concentration compared to SUM149PT-BRCA1rev |

| SUM149PT-BRCA1rev | This compound | Higher concentration required for cell killing |

Table 2: Cytotoxicity of this compound in BRCA-deficient cancer cell lines.[2]

Experimental Protocols

Chromatin Fractionation Assay

This assay is used to determine the amount of PARP-1 "trapped" on chromatin.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., CAPAN-1) and allow them to adhere. Treat the cells with the desired concentrations of this compound or other PARP inhibitors. Induce DNA damage by treating with an agent such as methyl methanesulfonate (B1217627) (MMS).

-

Cell Lysis and Fractionation:

-

Harvest and wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in a cytoplasmic lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet.

-

Resuspend the nuclear pellet in a nuclear lysis buffer and incubate on ice.

-

Centrifuge to separate the soluble nuclear fraction (supernatant) from the chromatin pellet.

-

-

Protein Quantification and Western Blotting:

-

Quantify the protein concentration in the chromatin fraction.

-

Resuspend the chromatin pellet in a suitable buffer and shear the DNA by sonication.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against PARP-1 and a loading control (e.g., Histone H3).

-

Incubate with a secondary antibody and visualize the bands.

-

Cell Viability Assay (Clonogenic Survival Assay)

This assay assesses the long-term proliferative capacity of cells after treatment with an inhibitor.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., SUM149PT-BRCA1mut and SUM149PT-BRCA1rev) in multi-well plates.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors.

-

Incubation: Incubate the cells for a period that allows for colony formation (typically 10-14 days).

-

Colony Staining and Counting:

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet.

-

Wash the plates and allow them to dry.

-

Count the number of colonies (typically >50 cells).

-

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformational dynamics.

Protocol:

-

Protein-Inhibitor Incubation: Incubate purified PARP-1 protein with or without the inhibitor (e.g., this compound).

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein-inhibitor complex into a D2O-containing buffer for various time points.

-

Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH and temperature.

-

Proteolysis: Digest the quenched protein with an acid-stable protease (e.g., pepsin) at a low temperature to generate peptides.

-

LC-MS/MS Analysis: Separate the peptides using ultra-performance liquid chromatography (UPLC) and analyze them by mass spectrometry to measure the extent of deuterium incorporation into each peptide.

-

Data Analysis: Compare the deuterium uptake of peptides from PARP-1 in the presence and absence of the inhibitor to identify regions of the protein with altered conformation.

Visualizations

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

Caption: PARP-1 signaling at a DNA single-strand break and the effect of this compound-induced trapping.

Experimental Workflow for Chromatin Fractionation Assay

Caption: Workflow for the isolation of chromatin-bound proteins to assess PARP-1 trapping.

Logical Relationship of PARPi Types and PARP-1 Retention

Caption: Classification of PARP inhibitors based on their allosteric effect on PARP-1 retention.

References

The Allosteric Trapper: A Technical Guide to UKTT15's Impact on DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UKTT15 is a novel and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR). Unlike many other PARP inhibitors, this compound employs a unique mechanism of "reverse allostery" to trap PARP-1 onto DNA breaks. This enhanced trapping efficiency translates to increased cytotoxicity in cancer cells, particularly those with deficiencies in homologous recombination (HR). This technical guide provides an in-depth analysis of this compound's mechanism of action and its downstream consequences on key DDR pathways, including ATM/ATR signaling, cell cycle progression, and apoptosis. Detailed experimental protocols and quantitative data are presented to support researchers in the study of this and similar compounds.

Mechanism of Action: The "Type I" Allosteric PARP-1 Trapper

This compound is classified as a "Type I" PARP inhibitor. While all PARP inhibitors bind to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of the PARP-1 catalytic domain, they exhibit different effects on the enzyme's interaction with DNA. This compound's distinction lies in its ability to induce a conformational change in PARP-1 that allosterically increases its affinity for DNA single-strand breaks (SSBs). This "reverse allostery" leads to the trapping of PARP-1 on the DNA, creating a cytotoxic lesion that obstructs DNA replication and repair machinery.[1]

In contrast, "Type III" inhibitors like veliparib (B1684213) can actually decrease PARP-1's affinity for DNA, leading to its release. The enhanced trapping efficiency of this compound is not due to a higher catalytic inhibitory potency, as its IC50 for PARP-1 is comparable to that of weaker trappers like veliparib.[1]

Quantitative Analysis of this compound's Potency

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent PARP-1 trapping and subsequent cytotoxicity.

| Parameter | This compound | Veliparib (Comparator) | Talazoparib (Comparator) | Cell Line | Notes |

| Catalytic IC50 | 2.6 nM[1] | 1.5 nM[1] | ~1 nM | N/A | Demonstrates that trapping efficiency is not solely dependent on catalytic inhibition. |

| PARP-1 Trapping | Increased ability to trap PARP-1 on DNA compared to veliparib.[1] | Poor PARP-1 trapper.[1] | Most efficient trapper among clinical inhibitors.[1] | CAPAN-1 (BRCA2 mutant) | Measured by chromatin fractionation assays. |

| PARP-1-GFP Residence Time at DNA Damage | Dose-dependent increase, comparable to talazoparib.[1] | Marginal increase.[1] | Significant increase.[1] | CAL51 PARP-1-/- + PARP-1-GFP | Measured by live-cell imaging after UV laser-induced damage. |

| Cell Viability (IC50) | More efficient at killing cancer cells than veliparib.[1] | Less efficient than this compound.[1] | Highly potent. | CAPAN-1 (BRCA2 mutant) | Cell survival experiments demonstrate the cytotoxic consequence of trapping. |

Downstream Effects on DNA Damage Response Pathways

The trapping of PARP-1 by this compound initiates a cascade of events that profoundly impact the cellular DNA damage response.

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers

The primary therapeutic strategy for PARP inhibitors, including this compound, is the exploitation of synthetic lethality in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair (e.g., those with BRCA1/2 mutations).

The trapped PARP-1-DNA complexes stall replication forks. The collapse of these forks leads to the formation of highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.

References

The Role of UKTT15 in Synthetic Lethality: A Technical Guide

Abstract

The concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is tolerated, has become a cornerstone of modern cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPis) exemplify this approach, demonstrating remarkable efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth examination of UKTT15, a novel allosteric PARP1 inhibitor. Unlike earlier PARPis, this compound's enhanced cytotoxicity is not primarily driven by superior catalytic inhibition but by a distinct mechanism known as "reverse allostery," which leads to the potent trapping of PARP1 on DNA damage sites. This document details the molecular mechanism of this compound, presents comparative quantitative data, and provides detailed protocols for the key experimental assays used to characterize its function, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: Synthetic Lethality and PARP Inhibition

Synthetic lethality is a therapeutic strategy that exploits the genetic vulnerabilities of cancer cells.[1] In healthy cells, multiple redundant pathways exist to repair DNA damage. However, many cancers lose one of these pathways, such as the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs), often due to mutations in genes like BRCA1 or BRCA2.[2] These cancer cells become critically dependent on the remaining repair pathways, like the PARP1-mediated base excision repair (BER) pathway for single-strand breaks (SSBs).[3][4]

PARP1 is a nuclear enzyme that acts as a primary sensor for DNA SSBs.[5][6] Upon binding to a DNA break, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5][7] These negatively charged PAR chains serve as a scaffold to recruit downstream DNA repair factors, facilitating the resolution of the break.[7][8]

PARP inhibitors (PARPis) are small molecules that compete with NAD+ for the catalytic site of PARP1, inhibiting its enzymatic activity.[2][5] In HR-deficient cancer cells, this inhibition of SSB repair leads to the accumulation of SSBs, which collapse replication forks during cell division, creating DSBs.[5][9] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis, a classic example of synthetic lethality.[9][10]

This compound: A Type I Allosteric PARP-1 Inhibitor

While all clinical PARP inhibitors target the catalytic activity of PARP-1, they exhibit varying abilities to "trap" the PARP-1 enzyme at the site of a DNA break.[11] This trapping effect is now understood to be a major contributor to their cytotoxicity.[10] Based on their allosteric effects on PARP-1's interaction with DNA, PARPis can be broadly classified:

-

Type I: Inhibitors that enhance PARP-1's affinity for DNA, leading to strong trapping (e.g., this compound).[12]

-

Type II: Inhibitors that have a neutral effect on PARP-1's allostery and DNA retention.[12]

-

Type III: Inhibitors that weaken PARP-1's interaction with DNA, leading to poor trapping (e.g., Veliparib).[12]

This compound is a novel PARP inhibitor developed as a variant of veliparib (B1684213).[12] While veliparib is a potent catalytic inhibitor, it is a poor trapper. This compound was specifically designed to convert this Type III inhibitor into a Type I inhibitor by introducing contacts that influence PARP-1 allostery to strongly retain it on a DNA break.[11][12]

The Mechanism of this compound-Mediated PARP-1 Trapping

The enhanced trapping ability of this compound stems from a mechanism termed "reverse allostery".[12] The PARP-1 protein has multiple domains, including a C-terminal Catalytic (CAT) domain which itself is composed of an ADP-ribosyltransferase (ART) subdomain and a Helical Domain (HD).[10][12] The HD acts as an allosteric regulatory domain; its conformation is critical for coupling DNA damage detection to catalytic activity and subsequent release from DNA.[10][12]

Structural studies have revealed the molecular basis for this compound's action:

-

Veliparib (Type III): Binds within the NAD+ pocket in the ART subdomain but makes no significant contact with the adjacent HD.[3][4] This allows the HD to remain stable, facilitating PARP-1's eventual release from the DNA break.[12]

-

This compound (Type I): While binding to the same NAD+ pocket, its extended chemical structure makes additional contacts with the N-terminal portion of the HD's αF helix.[3][12] These contacts destabilize the HD, perturbing PARP-1's allostery in a way that increases its affinity for DNA and "traps" it on the lesion.[4][12]

This allosterically-driven trapping is the key differentiator for this compound and the primary driver of its increased potency in killing cancer cells, independent of its catalytic inhibition, which is similar to that of veliparib.[12]

Quantitative Analysis of this compound Efficacy

Experimental data robustly support the hypothesis that this compound's enhanced cytotoxicity is due to its superior trapping ability. Comparative studies have quantified the differences between this compound, the poor trapper veliparib, and the potent clinical trapper talazoparib.

| Parameter | Inhibitor | Cell Line | Value / Observation | Citation |

| Catalytic Inhibition | This compound | - | IC50: 2.6 nM | [12] |

| Veliparib | - | IC50: 1.5 nM | [12] | |

| PARP-1 Trapping | This compound | CAPAN-1 (BRCA2 mutant) | Increased trapping on DNA compared to veliparib. | [12] |

| (Chromatin Fractionation) | Veliparib | CAPAN-1 (BRCA2 mutant) | Poor PARP-1 trapper. | [12] |

| Talazoparib | CAPAN-1 (BRCA2 mutant) | Most efficient trapper among clinical inhibitors. | [12] | |

| PARP-1 Residence Time | This compound | CAL51 (PARP-1-GFP) | Dose-dependent increase in residence time at damage sites. | [12] |

| (Microirradiation) | Veliparib | CAL51 (PARP-1-GFP) | Marginal increase in residence time. | [12] |

| Talazoparib | CAL51 (PARP-1-GFP) | Increase in residence time comparable to this compound. | [12] | |

| Cell Survival | This compound | CAPAN-1 | More efficient at killing cancer cells than veliparib. | [12] |

| (Cell Viability Assay) | This compound | SUM149-BRCA1mut | Induced cell killing at a lower concentration vs. BRCA1-reverted cells. | [12] |

Table 1. Summary of Quantitative Data Comparing PARP Inhibitors.

These results clearly demonstrate that while this compound and veliparib have similar catalytic inhibitory potencies, this compound is significantly more effective at trapping PARP-1 on chromatin.[12] This increased trapping directly translates to a longer residence time at DNA damage sites and, consequently, a greater cytotoxic effect in HR-deficient cancer cells.[12]

Key Experimental Protocols

The characterization of PARP inhibitors like this compound relies on a suite of specialized molecular and cell biology techniques. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay

This assay measures the number of viable cells in a population after exposure to a compound, assessing its cytotoxic effects.[13][14]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., CAPAN-1, SUM149PT) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the PARP inhibitor (e.g., this compound, veliparib) in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add a viability reagent such as Resazurin or MTT to each well. These reagents are converted into fluorescent or colorimetric products by metabolically active, viable cells.[13][15]

-

Final Incubation: Incubate for 1-4 hours to allow for the conversion of the substrate.

-

Data Acquisition: Measure the signal (fluorescence or absorbance) using a microplate reader.

-

Analysis: Normalize the signal from treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blot for PAR Level Analysis

This technique is used to assess the catalytic inhibition of PARP-1 within cells by measuring the levels of poly(ADP-ribose) (PAR) chains.[12]

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with various concentrations of the PARP inhibitor (e.g., 0.01, 0.1, 1, 10 μM) for a short duration (e.g., 1 hour). Induce DNA damage with an agent like 0.01% methyl methanesulfonate (B1217627) (MMS) to stimulate PARP activity.[12]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors to extract total cellular protein.[16]

-

Quantification: Determine protein concentration using a BCA assay.[17]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[16][17]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes PAR chains (e.g., anti-pan-ADP-ribose binding reagent).[12][18] Also probe a separate blot or strip the same one for a loading control like β-actin or GAPDH.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Live-Cell Microirradiation Assay

This advanced imaging technique allows for the real-time visualization and quantification of protein recruitment to and dissociation from sites of DNA damage within a living cell.[19]

Methodology:

-

Cell Line Preparation: Use a cell line stably expressing a fluorescently tagged PARP-1 (e.g., CAL51 PARP-1-/- cells transfected with PARP-1-GFP).[12]

-

Cell Plating: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Microscopy Setup: Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2) and a UV laser for microirradiation.[19]

-

Inhibitor Treatment: Add the PARP inhibitor (e.g., this compound, talazoparib, veliparib) or DMSO control to the cell medium and incubate for a specified time (e.g., 30-60 minutes) before imaging.

-

Image Acquisition and Irradiation:

-

Select a cell for imaging and acquire a few baseline images.

-

Use a focused UV laser (e.g., 355 or 405 nm) to irradiate a small, defined region within the nucleus, inducing localized DNA damage.

-

Immediately begin acquiring a time-lapse series of images at high temporal resolution (e.g., one frame per second) to monitor the accumulation and subsequent dissociation of PARP-1-GFP at the damage site.[19]

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity at the irradiated region and a background region in each frame.

-

After background subtraction, plot the relative intensity at the damage site over time to generate recruitment and dissociation curves.

-

Fit the data to mathematical models to extract kinetic parameters, such as residence time.[19]

-

Genome-Wide CRISPR-Cas9 Screen

CRISPR screens are powerful tools for identifying genes that, when knocked out, confer sensitivity or resistance to a drug, thereby revealing synthetic lethal partners or resistance mechanisms.[20][21]

Methodology:

-

Library Transduction: Transduce a population of Cas9-expressing cancer cells with a genome-wide lentiviral single-guide RNA (sgRNA) library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Population Splitting: After selection, split the cell population into two arms: a treatment arm (exposed to a PARP inhibitor like this compound) and a control arm (exposed to vehicle/DMSO).

-

Drug Treatment: Culture the cells for several population doublings until a clear cytotoxic effect is observed in the treated arm.

-

Cell Harvesting and gDNA Extraction: Harvest the surviving cells from both the control and treated populations and extract genomic DNA (gDNA).

-

Sequencing: Use PCR to amplify the sgRNA sequences integrated into the gDNA. Subject the amplicons to next-generation sequencing to determine the relative abundance of each sgRNA in both populations.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted (indicating synthetic lethality) or enriched (indicating resistance) in the drug-treated population compared to the control. Bioinformatic tools are used to map these sgRNAs to their target genes and perform hit-calling statistics.[22]

Conclusion and Future Directions

This compound represents a significant advancement in the understanding of PARP inhibitor pharmacology. It serves as a powerful chemical probe demonstrating that the allosteric modulation of PARP-1 to enhance its trapping on DNA is a viable and potent strategy for killing cancer cells, distinct from pure catalytic inhibition.[12] The data clearly show that this "reverse allostery" mechanism translates into superior cytotoxicity in cancer cells with underlying DNA repair defects.

The development of this compound and the elucidation of its mechanism open several avenues for future research and therapeutic development:

-

Design of Novel Type I Inhibitors: The structural insights gained from this compound can guide the rational design of new, more potent, and selective Type I PARP inhibitors with optimized pharmacological properties for clinical use.

-

Overcoming Resistance: Understanding the trapping mechanism is crucial for tackling PARPi resistance. Tumors might develop resistance by mutating PARP1 to prevent trapping while still allowing catalytic inhibition.[21]

-

Expanding Therapeutic Applications: The potent trapping mechanism of Type I inhibitors might broaden the application of PARPis to tumors that are less sensitive to catalytic inhibition alone or could enhance synergies with other DNA-damaging agents.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PARP-1 allosteric regulation offers therapeutic potential against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contextual Synthetic Lethality of Cancer Cell Kill Based on the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 6ntu - Crystal Structure of human PARP-1 ART domain bound to inhibitor UKTT-15 - Summary - Protein Data Bank Japan [pdbj.org]

- 12. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. abpbio.com [abpbio.com]

- 15. Cell Viability Assays | AAT Bioquest [aatbio.com]

- 16. benchchem.com [benchchem.com]

- 17. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CRISPR screens reveal genetic determinants of PARP inhibitor sensitivity and resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CRISPR screen identifies BAP1 as a deubiquitinase regulating SPIN4 stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of UKTT15 with the PARP-1 Helical Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between UKTT15, a potent PARP-1 inhibitor, and the helical domain (HD) of Poly(ADP-ribose) polymerase-1 (PARP-1). Understanding this interaction is critical for the rational design of next-generation PARP inhibitors with enhanced efficacy and selectivity. This document details the allosteric mechanism by which this compound traps PARP-1 on DNA, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction: PARP-1, DNA Repair, and the Significance of Trapping

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in DNA repair and the maintenance of genomic integrity.[1] Upon detecting a DNA single-strand break (SSB), PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[1] PARP inhibitors (PARPi) have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

The clinical success of PARPi is not solely due to the inhibition of PARP-1's catalytic activity but is also strongly correlated with their ability to "trap" PARP-1 on DNA.[1] This trapping converts a transient DNA lesion into a cytotoxic double-strand break during DNA replication, leading to synthetic lethality in cancer cells. PARPi are classified into three types based on their allosteric effects on PARP-1's interaction with DNA.[1][2] this compound is a potent "Type I" inhibitor that allosterically enhances the retention of PARP-1 on DNA, in stark contrast to its parent compound, veliparib (B1684213), which is a "Type III" inhibitor that promotes the release of PARP-1 from DNA.[1]

The Allosteric Mechanism of this compound

This compound was developed from the Type III inhibitor veliparib to introduce contacts with the PARP-1 helical domain (HD).[1] While this compound engages the NAD+-binding pocket of the catalytic (CAT) domain in a manner similar to veliparib, its extended chemical structure allows for crucial interactions with the N-terminal portion of the αF helix within the HD.[1] This interaction with the HD initiates an allosteric cascade that propagates through the multi-domain PARP-1 protein, ultimately increasing its affinity for DNA and leading to its retention at the site of damage.[1]

Crystal structures of the PARP-1 CAT domain in complex with this compound reveal a perturbation of the HD to accommodate the inhibitor's extended structure.[1] This allosteric communication from the catalytic site to the DNA-binding domains is the molecular basis for this compound's potent trapping ability.[1]

Below is a diagram illustrating the allosteric regulation of PARP-1 by different inhibitor types.

Quantitative Data Summary

The interaction of this compound with PARP-1 and its effect on DNA binding have been quantified using various biophysical techniques. The following tables summarize the key findings.

Table 1: Equilibrium Binding Affinity of PARP-1 for Single-Strand Break DNA (SSB-DNA)

| Condition | Method | KD (nM) |

| WT PARP-1 | FP DNA Binding Assay | 1.8 ± 0.2 |

| WT PARP-1 + this compound | FP DNA Binding Assay | 0.8 ± 0.1 |

| Data from Zandarashvili et al., 2020.[1] |

Table 2: Dissociation Rate of PARP-1 from SSB-DNA

| Condition | Method | kd (s-1) |

| WT PARP-1 | SPR | 0.012 ± 0.001 |

| WT PARP-1 + this compound | SPR | 0.003 ± 0.0005 |

| Data from Zandarashvili et al., 2020.[1] |

Table 3: Fluorescence Polarization DNA Competition Assay

| Compound | Time Point | % PARP-1 Release from DNA | p-value |

| Veliparib | 60 s | ~5% | > 0.01 (not significant) |

| Veliparib | 300 s | ~10% | > 0.01 (not significant) |

| This compound | 60 s | ~2% | < 0.01 |

| This compound | 300 s | ~3% | < 0.01 |

| Data from Zandarashvili et al., 2020.[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for the key experiments used to characterize the this compound-PARP-1 interaction.

Fluorescence Polarization (FP) DNA Binding and Competition Assays

Objective: To measure the equilibrium binding affinity (KD) of PARP-1 to DNA and to assess the effect of inhibitors on PARP-1's ability to remain bound to DNA over time.

Methodology Workflow:

References

Preclinical Profile of UKTT15: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKTT15 is a novel, potent small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] This document provides a comprehensive overview of the preclinical data and methodologies associated with the investigation of this compound. It is intended to serve as a technical guide for researchers and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental evaluation, and key quantitative findings.

Core Mechanism of Action: Allosteric PARP-1 Trapping

This compound is classified as a Type I PARP inhibitor, which distinguishes it from other clinical PARP inhibitors.[1] Its primary mechanism of action is not only the competitive inhibition of NAD+ at the catalytic domain of PARP-1 but also the induction of an allosteric conformational change in the enzyme. This change enhances the retention of PARP-1 on DNA breaks, a phenomenon known as "trapping".[1] The trapped PARP-1-DNA complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]

The allosteric effect of this compound is mediated through its interaction with the helical domain (HD) of PARP-1, a critical regulatory subdomain.[1] This interaction stabilizes the PARP-1/DNA complex, prolonging its residence time on chromatin and amplifying its cytotoxic potential beyond simple catalytic inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative view of its potency and efficacy.

Table 1: In Vitro Inhibitory and Binding Activity

| Parameter | Value | Cell Line / System | Reference |

| IC50 (PARP-1 Enzymatic Activity) | 2.6 nM | Purified human PARP-1 | [1] |

| KD (PARP-1 and SSB-DNA) | 3.5-fold increase in affinity | Fluorescence Polarization | [1] |

Table 2: Cellular PARP-1 Trapping and Cytotoxicity

| Assay | Cell Line | Treatment Conditions | Key Finding | Reference |

| Chromatin Fractionation | CAPAN-1 (BRCA2 mutant) | 0.01% MMS + this compound | Increased PARP-1 trapping compared to veliparib | [1] |

| Cell Survival Assay | SUM149PT-BRCA1mut | Continuous exposure | More efficient killing compared to veliparib | [1] |

| Cell Survival Assay | SUM149PT-BRCA1rev | Continuous exposure | Selective killing of BRCA1 mutant cells | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Chromatin Fractionation Assay for PARP-1 Trapping

This assay is used to determine the amount of PARP-1 bound to chromatin, which is indicative of PARP trapping.

Materials:

-

CAPAN-1 cells

-

Methyl methanesulfonate (B1217627) (MMS)

-

This compound, Veliparib, Talazoparib (or other PARP inhibitors for comparison)

-

Subcellular Protein Fractionation Kit for Cultured Cells (e.g., ThermoFisher, 78840)

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-PARP1, anti-histone H3 (loading control)

Protocol:

-

Seed CAPAN-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or other PARP inhibitors (e.g., 1, 10, 25 µM) for 1 hour.[1]

-

Induce DNA damage by adding 0.01% MMS to the media and incubate for an additional 30 minutes.[1]

-

Harvest the cells and perform subcellular fractionation using a commercial kit according to the manufacturer's instructions to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

-

Resolve the protein fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an anti-PARP1 antibody to detect the amount of PARP-1 in the chromatin fraction.

-

Use an anti-histone H3 antibody as a loading control for the chromatin fraction.

-

Quantify the band intensities to determine the relative amount of trapped PARP-1.

Fluorescence Polarization (FP) DNA Binding Assay

This biochemical assay measures the binding affinity of PARP-1 to DNA in the presence of an inhibitor.

Materials:

-

Purified recombinant human PARP-1

-

Fluorescently labeled single-strand break (SSB) DNA oligonucleotide

-

This compound

-

PARP assay buffer

-

384-well, low-volume, black, flat-bottom plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare serial dilutions of this compound in PARP assay buffer.

-

In a 384-well plate, add the PARP assay buffer, the fluorescently labeled SSB DNA probe, and the diluted this compound or vehicle control.

-

Add purified PARP-1 enzyme to all wells except the blank.

-

Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding equilibrium to be reached.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

The increase in fluorescence polarization correlates with the binding of PARP-1 to the DNA probe. The dissociation constant (KD) can be calculated by fitting the data to a binding curve.

Cell Survival (Cytotoxicity) Assay

This assay assesses the ability of this compound to kill cancer cells, particularly those with specific DNA repair defects.

Materials:

-

SUM149PT-BRCA1mut and SUM149PT-BRCA1rev cells

-

This compound, Veliparib

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

Protocol:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or a comparator drug like veliparib. Include a vehicle-only control.

-

Incubate the cells for a period of 5-7 days.

-

At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Record the luminescence using a plate reader.

-

Normalize the results to the vehicle-treated control cells and plot the dose-response curves to determine the concentration of the drug that inhibits cell growth by 50% (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PARP-1 signaling in DNA repair and the trapping mechanism of this compound.

Caption: Experimental workflow for the chromatin fractionation assay.

Caption: Workflow for the fluorescence polarization DNA binding assay.

References

Unraveling the Off-Target Landscape of UKTT15: A Technical Guide to Target Deconvolution

For Immediate Release

[City, State] – [Date] – While the allosteric PARP-1 inhibitor UKTT15 has demonstrated significant promise in preclinical cancer models through its potent and specific trapping of PARP-1 at DNA damage sites, a comprehensive understanding of its cellular interactome remains a critical aspect of its continued development. This technical guide addresses the current landscape of knowledge regarding the cellular targets of this compound beyond PARP-1 and provides a detailed framework for the scientific community to elucidate its off-target profile.

Currently, publicly available scientific literature does not contain detailed experimental data from proteome-wide or kinome-wide screening of this compound. The primary focus of existing research has been on its on-target mechanism of action, demonstrating its efficacy in killing BRCA-deficient cancer cells at low concentrations with high on-target specificity for PARP-1.[1] However, a thorough characterization of any therapeutic candidate necessitates a rigorous investigation into its potential off-target interactions to anticipate and mitigate potential toxicities and to uncover novel therapeutic opportunities.

This document serves as a technical resource for researchers, scientists, and drug development professionals, outlining established methodologies for the systematic identification and validation of off-target binders for small molecules like this compound.

Recommended Methodologies for Off-Target Profiling

To comprehensively map the cellular targets of this compound, a multi-pronged approach combining kinome profiling and chemoproteomics is recommended. These techniques offer orthogonal insights into the direct and indirect interactions of a compound within the complex cellular environment.

Kinome Profiling

Given that protein kinases are a major class of drug targets and frequent off-targets for small molecules, a kinome-wide screen is an essential first step. Commercially available kinase profiling services offer panels of hundreds of purified human kinases to assess the inhibitory activity of a compound.

-

Compound Preparation: this compound is solubilized in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

-

Assay Plate Preparation: A multi-well plate is prepared containing a panel of purified, active human kinases, each in a separate well with its specific substrate and ATP.

-

Compound Incubation: this compound is added to each well at one or more concentrations. A control (vehicle only) is run in parallel.

-

Kinase Reaction: The kinase reaction is initiated, typically by the addition of ATP, and allowed to proceed for a defined period.

-

Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring the incorporation of ³²P or ³³P), fluorescence-based assays, or luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition by this compound relative to the control is calculated for each kinase. For promising hits, IC50 values are determined by running a dose-response curve.

Chemoproteomics

Chemoproteomics techniques, such as affinity purification coupled with mass spectrometry (AP-MS), can identify direct protein binders of a compound from a complex cellular lysate. This approach is not limited to kinases and can survey a much broader range of protein classes.

-

Affinity Probe Synthesis: A version of this compound is synthesized with a linker and a reactive group or an affinity tag (e.g., biotin) to enable its immobilization on a solid support. A control probe, structurally similar but inactive, should also be synthesized.

-

Cell Culture and Lysis: A relevant cell line (e.g., a cancer cell line sensitive to this compound) is cultured and then lysed under non-denaturing conditions to preserve protein complexes.

-

Affinity Purification: The cell lysate is incubated with beads to which the this compound affinity probe has been conjugated. The beads are then washed extensively to remove non-specific binders.

-

Elution: The proteins specifically bound to the this compound probe are eluted from the beads.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and digested into peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the this compound probe. Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling, are used to compare the abundance of proteins pulled down by the this compound probe versus the control probe to identify specific binders.

Data Presentation

Upon identification of potential off-targets, quantitative data should be systematically organized to facilitate comparison and prioritization for further validation.

Table 1: Hypothetical Kinase Off-Target Profile of this compound

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Assay Type |

| Kinase A | 85 | 150 | Radiometric |

| Kinase B | 55 | 800 | Fluorescence |

| Kinase C | 20 | >10,000 | Luminescence |

Table 2: Hypothetical Chemoproteomics Hits for this compound

| Protein Target | Fold Enrichment (this compound vs. Control) | p-value | Cellular Localization |

| Protein X | 15.2 | 0.001 | Nucleus |

| Protein Y | 8.7 | 0.015 | Cytoplasm |

| Protein Z | 2.1 | 0.048 | Mitochondria |

Conclusion